5-Methyl-2,2'-bipyridine
Overview
Description
5-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-20-0 . It has a molecular weight of 170.21 . It is a colorless to light yellow powder or crystal . This compound is used as an intermediate in the synthesis of genetic incorporation of metal-ion chelating amino acids into proteins as a biophysical probe .
Synthesis Analysis
The synthesis of 5-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The process involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The reaction between 2-BrPy and 2-Br-6-(C3H5O2)-Py gave a mixture of 2,2’-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2’-bipyridine, and 6,6’-di(1,3-dioxolan-2-yl)-2,2’-bipyridine .
Molecular Structure Analysis
The InChI code for 5-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 .
Chemical Reactions Analysis
Bipyridinium salts, which include 5-Methyl-2,2’-bipyridine, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior of these compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Physical And Chemical Properties Analysis
5-Methyl-2,2’-bipyridine is a colorless to light yellow powder or crystal .
Scientific Research Applications
Organic Synthesis
5-Methyl-2,2’-bipyridine and its derivatives are widely used as intermediates in organic synthesis . They are starting materials or precursors for a variety of valuable substances .
Pharmaceuticals
In the pharmaceutical industry, 5-Methyl-2,2’-bipyridine is used as an intermediate . It plays a crucial role in the synthesis of biologically active molecules .
Catalysts
5-Methyl-2,2’-bipyridine is extensively used as ligands in transition-metal catalysis . Their strong coordination with metal centers makes them ideal for this application .
Photosensitizers
This compound is also used as a photosensitizer . Photosensitizers are substances that promote photochemical reactions when exposed to light.
Viologens
Viologens are a family of compounds known for their good electrochemical properties . 5-Methyl-2,2’-bipyridine can be used as a precursor for the preparation of viologens .
Supramolecular Structures
5-Methyl-2,2’-bipyridine and its derivatives are used in the creation of supramolecular structures . These structures have interesting properties and are used in various applications .
Dyestuffs and Agrochemicals
5-Methyl-2,2’-bipyridine is used as a raw material in the synthesis of dyestuffs and agrochemicals .
Material Chemistry
In the field of material chemistry, bipyridines are used as fundamental components . They have an impact in many fields including catalysis and material chemistry .
Mechanism of Action
Target of Action
5-Methyl-2,2’-bipyridine is a small molecule that has been found to interact with Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a terpenoid that is widely used in the pharmaceutical industry .
Mode of Action
It is known that bipyridine compounds, including 5-methyl-2,2’-bipyridine, strongly coordinate with metal centers . This interaction can lead to a decrease in catalytic activity and yield in the reaction system .
Biochemical Pathways
It is known that bipyridine compounds are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Result of Action
It is known that bipyridine compounds, including 5-methyl-2,2’-bipyridine, can strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system .
Action Environment
The action of 5-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the presence of metal centers, as bipyridine compounds are known to strongly coordinate with these centers .
Safety and Hazards
Future Directions
Bipyridines and their derivatives, including 5-Methyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
properties
IUPAC Name |
5-methyl-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLRDWVJRSFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454199 | |
Record name | 5-Methyl-[2,2']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,2'-bipyridine | |
CAS RN |
56100-20-0 | |
Record name | 5-Methyl-[2,2']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the molecular formula and weight of 5-Methyl-2,2'-bipyridine?
A1: 5-Methyl-2,2'-bipyridine has the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol.
Q2: What spectroscopic data is available for 5-Methyl-2,2'-bipyridine?
A2: Various spectroscopic techniques have been used to characterize 5-Methyl-2,2'-bipyridine and its complexes. These include:
- NMR Spectroscopy: 1H and 13C NMR provide information about the structure and environment of the molecule. For example, studies have shown unusually large coupling constants between specific protons in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []
- UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. Characteristic absorption bands, including weak d–d transitions and strong metal-to-ligand charge-transfer (MLCT) absorptions, have been observed. []
- Resonance Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, particularly in the excited state. It has been used to study the charge distribution in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []
Q3: How does 5-Methyl-2,2'-bipyridine interact with metal ions?
A3: 5-Methyl-2,2'-bipyridine acts as a bidentate ligand, meaning it can coordinate to a metal ion through its two nitrogen atoms. This forms a chelate complex. The methyl group in the 5-position introduces steric hindrance, which can influence the geometry and stability of the resulting complexes. [, , , ]
Q4: How does the methyl substituent in 5-Methyl-2,2'-bipyridine affect its coordination chemistry compared to unsubstituted 2,2'-bipyridine?
A4: The methyl group in the 5-position introduces steric hindrance, influencing the stability and geometry of metal complexes. Studies comparing 5-methyl-2,2’-bipyridine with 6-methyl and unsubstituted 2,2’-bipyridine in platinum(II) complexes revealed the 5-methyl substituent's impact on the stability of intermediate adducts during rollover C–H bond activation. [] Furthermore, increasing steric bulk in a series of 5-alkyl-2,2′-bipyridine ligands impacted the relative yields of meridional and facial isomers in their ruthenium(II) complexes. []
Q5: What are the catalytic applications of 5-Methyl-2,2'-bipyridine complexes?
A5: Metal complexes containing 5-Methyl-2,2'-bipyridine have been investigated for their catalytic activity in various reactions:
- Photocatalysis: Ruthenium(II) complexes incorporating 5-Methyl-2,2'-bipyridine derivatives have demonstrated photocatalytic activity in CO2 reduction reactions. These complexes, when incorporated into metal-organic frameworks (MOFs), exhibit enhanced activity and selectivity under visible light irradiation, making them promising candidates for artificial photosynthesis. [, ]
- Oxidation Reactions: Ruthenium complexes immobilized within core-cross-linked micelles have shown efficient photocatalytic activity in the oxidation of sulfides. []
Q6: How does the structure of 5-Methyl-2,2'-bipyridine relate to its activity in metal complexes?
A6: The structure of 5-Methyl-2,2'-bipyridine influences its activity in metal complexes through both electronic and steric effects.
Q7: How can 5-Methyl-2,2'-bipyridine be used in the construction of organized molecular assemblies?
A7: 5-Methyl-2,2'-bipyridine can be used as a building block for the construction of supramolecular assemblies. For instance, researchers have successfully incorporated a ruthenium(II) complex containing 5-methyl-2,2'-bipyridine and 2,2'-bipyrazine into the supercage network of Y-zeolite. This resulted in the formation of a dyad structure within the zeolite framework, demonstrating the potential for creating organized molecular systems with controlled spatial arrangements. []
Q8: Have there been any computational studies on 5-Methyl-2,2'-bipyridine and its complexes?
A8: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to study 5-Methyl-2,2'-bipyridine and its metal complexes. These studies provide insights into:* Electronic Structure: DFT calculations can elucidate the electronic distribution within the molecule and its complexes, helping to understand their reactivity and spectroscopic properties. []* Reaction Mechanisms: Computational methods can be used to model reaction pathways and intermediates in catalytic reactions involving 5-Methyl-2,2'-bipyridine complexes, leading to a deeper understanding of the catalytic cycle.
Q9: What is known about the stability of 5-Methyl-2,2'-bipyridine and its complexes?
A9: The stability of 5-Methyl-2,2'-bipyridine complexes can vary depending on the metal ion and other ligands present.
- Solvent Effects: Some complexes exhibit different stabilities in various solvents. For example, a study on a tris(bipyridyl)iron(II) complex containing a 5-methyl-2,2'-bipyridine moiety showed reduced stability to base compared to the parent [Fe(bipy)3]2+ complex. []
- Electrochemical Behaviour: Electrochemical studies have provided insights into the redox properties and stability of these complexes. For instance, the iron(II) complex mentioned above displayed irreversible electrochemical behaviour, suggesting potential instability upon oxidation. []
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